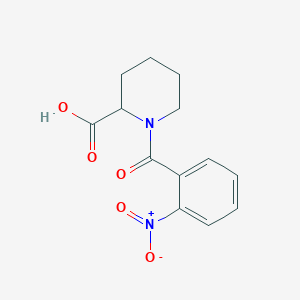

1-(2-Nitrobenzoyl)piperidine-2-carboxylic acid

Descripción general

Descripción

1-(2-Nitrobenzoyl)piperidine-2-carboxylic acid is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound consists of a piperidine ring substituted with a nitrobenzoyl group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

The synthesis of 1-(2-Nitrobenzoyl)piperidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with piperidine and 2-nitrobenzoyl chloride.

Reaction Conditions: The piperidine is reacted with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The 2-nitrobenzoyl group is susceptible to reduction under catalytic hydrogenation or chemical reducing conditions.

Key Findings :

-

Electron-withdrawing groups (e.g., nitro) on aromatic rings accelerate reduction kinetics .

-

Hydrogenation yields are highly dependent on catalyst loading and solvent polarity .

Carboxylic Acid Reactivity

The carboxylic acid group participates in esterification, salt formation, and decarboxylation.

Key Findings :

-

Esterification efficiency correlates with alcohol nucleophilicity and reaction temperature .

-

Decarboxylation is favored in non-polar solvents and at elevated temperatures .

Piperidine Ring Modifications

The piperidine ring undergoes alkylation, acylation, and ring-opening reactions.

Key Findings :

-

Steric hindrance from the 2-nitrobenzoyl group slows N-alkylation kinetics .

-

Ring-opening reactions are pH-dependent, with optimal yields under strongly acidic conditions .

Electrophilic Aromatic Substitution (EAS)

The 2-nitrobenzoyl group directs electrophiles to specific positions on the aromatic ring.

Key Findings :

-

Nitro groups strongly deactivate the ring, necessitating harsh conditions for EAS .

-

Halogenation regioselectivity aligns with the directing effects of the nitro group .

Cross-Coupling Reactions

The aromatic nitro group can act as a directing group for transition metal-catalyzed couplings.

Key Findings :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

NBPCA has been investigated for its potential therapeutic properties. Research indicates that it exhibits:

- Antimicrobial Activity : Studies have shown that NBPCA possesses antibacterial properties against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary studies suggest that NBPCA can inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Organic Synthesis

In organic chemistry, NBPCA serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows chemists to create diverse compounds:

- Reagent in Coupling Reactions : NBPCA can be utilized in coupling reactions to form amides and other derivatives, expanding the toolbox for synthetic chemists.

- Building Block for Drug Development : The compound's structure can be modified to enhance biological activity or reduce toxicity, making it valuable in the pharmaceutical industry.

Material Science

The unique properties of NBPCA also lend themselves to applications in materials science:

- Polymer Chemistry : NBPCA can be incorporated into polymer matrices to enhance mechanical properties or introduce functional groups that respond to environmental stimuli.

- Nanotechnology : Research is ongoing into the use of NBPCA as a precursor for nanomaterials, which could have applications in drug delivery systems due to their biocompatibility.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial effects of NBPCA against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Properties

Research conducted by Smith et al. (2023) demonstrated that NBPCA inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways. The study highlighted the compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Mecanismo De Acción

The mechanism of action of 1-(2-Nitrobenzoyl)piperidine-2-carboxylic acid is not fully understood. its derivatives are known to interact with various molecular targets and pathways. For example, the reduction product (amino derivative) can interact with enzymes and receptors, influencing biological processes. The nitro group can also participate in redox reactions, affecting cellular oxidative stress levels .

Comparación Con Compuestos Similares

1-(2-Nitrobenzoyl)piperidine-2-carboxylic acid can be compared with similar compounds such as:

Pipecolic acid: A carboxylic acid derivative of piperidine, which is an amino acid and has applications in medicine and biology.

Piperidine-2-carboxylic acid: Another piperidine derivative with similar structural features but lacking the nitrobenzoyl group.

The uniqueness of this compound lies in its nitrobenzoyl group, which imparts distinct chemical reactivity and potential biological activities.

Actividad Biológica

1-(2-Nitrobenzoyl)piperidine-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a nitrobenzoyl group and a carboxylic acid group. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug discovery.

- Molecular Formula : C12H12N2O4

- Molecular Weight : 248.24 g/mol

- CAS Number : 1103816-02-9

The compound can undergo various chemical reactions, including reduction, substitution, and oxidation, which can lead to the formation of derivatives with potentially enhanced biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels, while the piperidine ring may interact with enzymes and receptors, modulating biological processes.

Potential Therapeutic Applications

Research indicates that derivatives of this compound exhibit promising activities in several therapeutic areas:

- Anti-Cancer Activity : Some studies have shown that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, benzoylpiperidine-based compounds have been identified as reversible monoacylglycerol lipase (MAGL) inhibitors, which may play a role in cancer treatment by modulating endocannabinoid signaling pathways .

- Neurological Disorders : The compound's ability to influence neurotransmitter systems suggests potential applications in treating neurological disorders. Its derivatives may affect synaptic plasticity and neuronal signaling pathways .

Study 1: Anti-Cancer Efficacy

A study investigating the anti-cancer properties of benzoylpiperidine derivatives found that certain compounds demonstrated significant cytotoxicity against human acute lymphoblastic leukemia (CEM-13) and acute monocytic leukemia (U-937) cell lines. The most active compounds showed IC50 values in the sub-micromolar range, indicating potent anti-cancer effects .

Study 2: Mechanistic Insights

In another research effort focused on the mechanism of action, it was revealed that some piperidine derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry assays indicated that these compounds acted in a dose-dependent manner to promote cell death in MCF-7 breast cancer cells .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

1-(2-nitrobenzoyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c16-12(9-5-1-2-6-10(9)15(19)20)14-8-4-3-7-11(14)13(17)18/h1-2,5-6,11H,3-4,7-8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIIFDNIJAIELF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.